
Spectroscopic data of 4-Nitroaniline (UV-Vis, IR,
NMR)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Nitroaniline

Cat. No.: B120555 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 4-Nitroaniline

This guide provides a comprehensive overview of the key spectroscopic data for 4-Nitroaniline
(p-Nitroaniline), a crucial intermediate in the synthesis of dyes, antioxidants, and

pharmaceuticals. The following sections detail its Ultraviolet-Visible (UV-Vis), Infrared (IR), and

Nuclear Magnetic Resonance (NMR) spectral properties, along with the experimental protocols

for data acquisition. This information is intended for researchers, scientists, and professionals

in drug development and materials science.

Spectroscopic Data Summary
The following tables summarize the essential quantitative spectroscopic data for 4-
Nitroaniline.

UV-Vis Absorption Data
The UV-Vis spectrum of 4-Nitroaniline is characterized by a strong absorption band in the

ultraviolet-visible region, which can be influenced by the solvent.[1] The kinetics of reactions

involving 4-Nitroaniline are often monitored by tracking the absorbance at its λmax.[2]
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Solvent λmax (nm)
Molar Extinction
Coefficient (ε)

Methanol ~380 Not Specified

Water ~380 Not Specified

General (for enzyme assays) 405 - 410 8,800 M⁻¹cm⁻¹[3]

Data compiled from references[2][3][4][5][6].

Infrared (IR) Spectroscopy Data
The IR spectrum of 4-Nitroaniline displays characteristic absorption bands corresponding to its

primary functional groups: the amino (-NH₂) group, the nitro (-NO₂) group, and the aromatic

ring.

Wavenumber (cm⁻¹) Vibration Mode Functional Group

3482 - 3350
Asymmetric & Symmetric

Stretch
N-H (Amino group)

1630 - 1628 Scissoring N-H (Amino group)

1570 Stretch C=C (Aromatic ring)

1507 - 1506 Asymmetric Stretch N-O (Nitro group)

1345 - 1344 Symmetric Stretch N-O (Nitro group)

1283 - 1244 Stretch C-N

1180 - 1100 In-plane bend C-H (Aromatic ring)

780 - 665 Out-of-plane bend C-H (Aromatic ring)

Data compiled from reference[7].

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
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NMR spectroscopy provides detailed information about the chemical environment of the

hydrogen (¹H) and carbon (¹³C) atoms in the 4-Nitroaniline molecule.

¹H NMR Data

Solvent
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Assignment

DMSO-d₆ 7.98 Doublet 9.0
2H, Aromatic

(ortho to -NO₂)

6.64 Doublet 9.0
2H, Aromatic

(ortho to -NH₂)

6.71 Broad Singlet - 2H, -NH₂

Data compiled from references[8][9][10]. Note: The -NH₂ peak is often broad and its chemical

shift can vary.

¹³C NMR Data

Solvent Chemical Shift (δ) ppm Assignment

DMSO-d₆ 156.67 C-NH₂

136.63 C-NO₂

127.37 CH (ortho to -NO₂)

113.35 CH (ortho to -NH₂)

Data compiled from references[8][9].

Experimental Protocols
The following sections describe generalized methodologies for obtaining the spectroscopic

data presented above.
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UV-Vis Spectroscopy Protocol
Sample Preparation: Prepare a stock solution of 4-Nitroaniline in a UV-grade solvent (e.g.,

ethanol, methanol). Dilute the stock solution to a final concentration suitable for

measurement, typically in the micromolar range (e.g., 6 x 10⁻⁵ M).[2]

Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the

pure solvent to serve as a blank and a second cuvette with the prepared sample solution.

Data Acquisition: Record the absorption spectrum over a wavelength range of 200–800 nm.

[2] The wavelength of maximum absorbance (λmax) is determined from the resulting

spectrum.

Infrared (IR) Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):[11]

Thoroughly grind a small amount of dry 4-Nitroaniline powder (1-2 mg) with

approximately 100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr).

Place the mixture into a pellet-forming die and press under high pressure to form a thin,

transparent pellet.

Sample Preparation (ATR Method):

Place a small amount of the solid 4-Nitroaniline sample directly onto the crystal of an

Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample

and the crystal.

Data Acquisition: Place the prepared sample (KBr pellet or ATR) in the sample holder of an

FTIR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.[7] A

background spectrum of the empty accessory (or a pure KBr pellet) should be recorded and

automatically subtracted from the sample spectrum.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 4-Nitroaniline in 0.6-0.8 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[12][13]
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Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if required for

chemical shift calibration.

Instrumentation: Place the NMR tube into the probe of a high-field NMR spectrometer (e.g.,

300, 400, or 500 MHz).

Data Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Process the

resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and

baseline correction. Integrate the signals and determine chemical shifts relative to the

solvent or TMS peak.

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain

singlets for each unique carbon atom. A larger number of scans is typically required due to

the lower natural abundance of ¹³C. Process the data similarly to the ¹H spectrum.

Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 4-Nitroaniline.
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General Workflow for Spectroscopic Analysis of 4-Nitroaniline

Phase 1: Preparation

Phase 2: Data Acquisition

Phase 3: Analysis & Interpretation

Obtain/Synthesize
4-Nitroaniline Sample

Purification
(e.g., Recrystallization)

Sample Preparation
(Dissolving/Pelletizing)

UV-Vis Spectroscopy FTIR Spectroscopy NMR Spectroscopy

Spectral Processing
(FT, Baseline Correction)

Peak Assignment &
Data Extraction

Comparison with
Reference Data

Structural Confirmation/
Characterization

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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